6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Chemical Identity and Classification
This compound represents a dihalogenated derivative of the fundamental 1H-pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole. This compound belongs to the broader classification of halogenated heterocyclic compounds, specifically categorized within the pyrrolopyridine family of fused ring systems. The molecular structure consists of a pyrrole ring fused to a pyridine ring, creating a bicyclic aromatic system with nitrogen atoms at positions 1 and 7 of the fused ring framework.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, where the numerical positions correspond to the specific locations of the halogen substituents on the fused ring system. The compound exhibits the molecular formula C7H4BrIN2, reflecting the presence of both bromine and iodine atoms integrated into the heterocyclic framework. This dihalogenated structure distinguishes it from monohalogenated analogs such as 6-bromo-1H-pyrrolo[2,3-b]pyridine, which possesses only a single bromine substituent.
Chemical databases classify this compound as a member of the broader heterocyclic compound family, which represents one of the largest and most structurally diverse categories in organic chemistry. The classification system recognizes the compound's dual nature as both a halogenated organic molecule and a nitrogen-containing heterocycle, placing it within specialized chemical categories that reflect its potential reactivity patterns and synthetic utility.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that enable diverse chemical transformations and synthetic applications. Heterocyclic compounds constitute the largest and most varied family of organic compounds, and the pyrrolopyridine scaffold represents a particularly important subset due to its prevalence in natural products and pharmaceutical agents. The presence of both bromine and iodine substituents in specific positions creates opportunities for selective functionalization through various cross-coupling methodologies.
Research investigations have demonstrated that halogenated pyrrolopyridines, including dihalogenated variants, serve as essential building blocks for the construction of complex molecular architectures. The strategic placement of halogen atoms enables regioselective reactions that can be exploited for the systematic modification of the heterocyclic core. Literature reports indicate that bromine atoms in pyrrolopyridine structures can undergo cross-coupling reactions with organometallic reagents under palladium catalysis, providing access to diversely substituted derivatives.
The pyrrolopyridine framework, also known as 7-azaindole, has garnered substantial attention in medicinal chemistry due to its role as a bioisostere of indole. This structural relationship allows 7-azaindole derivatives to exhibit enhanced solubility and superior bioavailability compared to their indole counterparts, making them attractive candidates for pharmaceutical development. The specific halogenation pattern present in this compound provides additional synthetic handles for medicinal chemistry optimization programs.
Contemporary research has established that halogen-substituted pyrrole building blocks, including those incorporated into fused ring systems like pyrrolopyridines, serve as polar alternatives to molecular fragments found in naturally occurring bioactive compounds. This characteristic positions this compound as a valuable intermediate for hit-to-lead optimization processes in drug discovery campaigns.
Historical Context of Halogenated Pyrrolopyridines
The historical development of halogenated pyrrolopyridines traces back to the early recognition of the pyrrolopyridine scaffold as a privileged structure in medicinal chemistry and the subsequent exploration of halogen substitution as a means of modulating biological activity and synthetic accessibility. The parent compound 1H-pyrrolo[2,3-b]pyridine, first characterized in the mid-20th century, established the foundation for systematic studies of substituted analogs. Early research efforts focused on understanding the electronic and steric effects of various substituents on the heterocyclic core.
The introduction of halogen substituents into pyrrolopyridine structures emerged as a significant advancement in the field, driven by the recognition that halogens could serve dual roles as both electronic modulators and synthetic handles for further functionalization. Patent literature from the 1990s documented the therapeutic potential of substituted pyrrolo[2,3-b]pyridine derivatives, particularly their activity as ligands for dopamine receptor subtypes. These early investigations established the precedent for exploring halogenated variants as potential pharmaceutical agents.
The development of palladium-catalyzed cross-coupling methodologies in the late 20th century revolutionized the synthetic utility of halogenated heterocycles, including pyrrolopyridines. The ability to selectively replace halogen atoms with various organic groups through cross-coupling reactions transformed these compounds from simple substituted heterocycles into versatile synthetic intermediates. This technological advancement significantly expanded the scope of structural modifications possible with halogenated pyrrolopyridines.
Research investigations spanning the early 21st century have demonstrated the particular value of dihalogenated pyrrolopyridines, such as this compound, in enabling sequential functionalization strategies. The differential reactivity of bromine and iodine atoms under various reaction conditions allows for stepwise modification of the heterocyclic scaffold, providing access to complex substitution patterns that would be difficult to achieve through alternative synthetic approaches. This capability has established dihalogenated pyrrolopyridines as important building blocks in contemporary synthetic chemistry.
Overview of Pyrrolopyridine Chemical Family
The pyrrolopyridine chemical family encompasses a diverse collection of fused ring heterocycles characterized by the combination of pyrrole and pyridine rings in various fusion patterns and substitution configurations. The fundamental structural framework consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, creating bicyclic systems with distinct electronic and chemical properties. Multiple fusion patterns are possible, including pyrrolo[2,3-b]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[2,3-c]pyridine isomers, each exhibiting unique characteristics.
The systematic nomenclature of pyrrolopyridines follows established conventions for fused ring systems, where the fusion pattern and substitution positions are clearly designated through numerical descriptors. The Hantzsch-Widman system provides a standardized approach for naming these heterocyclic compounds, ensuring consistent identification across scientific literature and chemical databases. Alternative nomenclature systems, including the use of trivial names such as azaindoles, remain prevalent in certain research contexts.
| Compound Type | Molecular Formula | Key Characteristics | Representative Applications |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | C7H6N2 | Parent scaffold, 7-azaindole | Pharmaceutical intermediates |
| 6-bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | Monohalogenated derivative | Cross-coupling substrate |
| This compound | C7H4BrIN2 | Dihalogenated variant | Sequential functionalization |
| 1H-pyrrolo[3,2-b]pyridine | C7H6N2 | Alternative fusion pattern | Structural diversity |
Research findings have established that pyrrolopyridines exhibit significant biological activity across multiple therapeutic areas, including anticonvulsant, anticancer, analgesic, anti-inflammatory, and antihypertensive properties. The structural similarity to indole, a ubiquitous motif in natural products and pharmaceuticals, contributes to the biological relevance of pyrrolopyridines. The additional nitrogen atom present in the pyridine ring of pyrrolopyridines often enhances water solubility and metabolic stability compared to indole analogs.
Natural product chemistry has revealed the presence of pyrrolopyridine scaffolds in various bioactive compounds, including variolins isolated from Antarctic sponges. These natural occurrences have validated the biological relevance of the pyrrolopyridine framework and motivated synthetic efforts to access diverse structural analogs. The combination of natural product precedent and synthetic accessibility has positioned pyrrolopyridines as attractive targets for medicinal chemistry programs.
Contemporary synthetic methodologies for pyrrolopyridine construction encompass a broad range of approaches, including cyclization reactions, cross-coupling strategies, and oxidative transformations. The development of efficient synthetic routes to substituted pyrrolopyridines, particularly halogenated variants, has facilitated their incorporation into drug discovery efforts and materials science applications. Advanced synthetic techniques enable the preparation of complex pyrrolopyridine derivatives with precise control over substitution patterns and stereochemistry.
Properties
IUPAC Name |
6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWUUMCZJJXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a pyrrolo[2,3-b]pyridine framework with bromine and iodine substituents that significantly influence its reactivity and biological interactions. Its molecular formula is C₈H₅BrI₁N₂, with a molecular weight of approximately 336.95 g/mol.
The primary mechanism of action involves the inhibition of specific protein kinases. Notably, it acts as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various cellular processes including renal function and cardiovascular health. By binding to the ATP-binding site of kinases, this compound disrupts signaling pathways that regulate cell proliferation and survival, making it a candidate for anticancer therapies .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that these compounds can inhibit fibroblast growth factor receptors (FGFRs), which are crucial for tumor growth and metastasis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been associated with anti-inflammatory effects. It has been reported to suppress COX-2 activity in vitro, indicating potential applications in treating inflammatory diseases .
Neuroprotective Activity
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiproliferative Activity : A study found that this compound derivatives showed IC50 values in the low micromolar range against HeLa cells, demonstrating their potential as anticancer agents .
- Inhibition of SGK-1 : The compound has been shown to inhibit SGK-1 activity effectively, which may provide therapeutic benefits in managing conditions related to electrolyte balance and cell proliferation in renal disease .
- Neuroprotective Effects : In pharmacological testing, compounds derived from this structure exhibited significant inhibition of DYRK1A alongside robust antioxidant effects in microglial cells .
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibitors
One of the primary applications of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is as a building block for synthesizing kinase inhibitors. Research indicates that derivatives of this compound can effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, a study reported that certain derivatives exhibited IC50 values of 7 nM to 712 nM against FGFR1–4, indicating potent inhibitory activity .
Anticancer Activity
The compound has been evaluated for its anticancer properties. A derivative was found to display moderate cytotoxicity against ovarian cancer cells while being less toxic to healthy cardiac cells, suggesting a favorable therapeutic index. Additionally, another study highlighted a derivative's ability to inhibit the proliferation of breast cancer cells and induce apoptosis .
Chemical Biology
Biological Probes
In chemical biology, this compound is utilized in developing probes for studying biological pathways and protein interactions. Its ability to selectively inhibit FGFRs allows researchers to explore the role of these receptors in cellular processes and disease mechanisms.
Material Science
Organic Semiconductors
The compound is also employed in material science for synthesizing organic semiconductors. Its unique electronic properties, influenced by the bromine and iodine substituents, make it suitable for developing advanced materials with specific functionalities .
Case Studies
-
FGFR Inhibition Study
In a recent study focusing on the development of new FGFR inhibitors, derivatives of this compound were synthesized and evaluated. Compound 4h demonstrated significant inhibitory effects on FGFR signaling pathways and showed promise in reducing tumor cell migration and invasion . -
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of various derivatives against different cancer cell lines. The results indicated that some derivatives had selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Comparison with Similar Compounds
Halogen-Substituted Analogs
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-31-3)
- Substituents : Bromine (6-position), chlorine (3-position).
- Reactivity : Chlorine is less reactive than iodine in cross-coupling reactions, requiring harsher conditions (e.g., Buchwald-Hartwig amination).
- Applications: Used in synthesizing intermediates for kinase inhibitors but less efficient in Sonogashira or Suzuki couplings compared to the iodo analog .
- Solubility : Moderately soluble in organic solvents like dichloromethane and THF .
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Substituents : Bromine (5-position), iodine (3-position).
- The 5-bromo substituent may hinder access to the 3-iodo site in sterically demanding reactions .
3-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8)
- Substituents : Bromine at 3-position.
- Reactivity: Limited utility in sequential functionalization due to the absence of a second halogen for further coupling .
Table 1: Halogen-Substituted Derivatives
Ring Fusion Isomers
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (CAS 956485-60-2)
- Structure : Pyrrolo[3,2-b]pyridine core (vs. [2,3-b] in the title compound).
- Impact : Altered ring fusion orientation modifies electronic properties and binding interactions. For example, in kinase inhibitors, the [3,2-b] isomer may exhibit different hinge-region interactions compared to [2,3-b] derivatives .
- Synthetic Utility : Similar reactivity for cross-coupling but distinct biological activity profiles .
Functionalized Derivatives
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2)
- Substituents : Ethyl group at 2-position, bromine at 5-position.
- However, the absence of a 3-position halogen limits further derivatization .
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a)
- Structure: 3-Amino-pyrrolo[2,3-b]pyridine derivative with nicotinamide.
- Activity: Demonstrated 99% purity and efficacy as a kinase inhibitor, highlighting the importance of amino groups for hydrogen bonding in target binding .
Solubility and Stability
- This compound : Stable under standard laboratory conditions but may require inert atmospheres for long-term storage. Moderate solubility in DMSO and DMF .
- 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine : Higher solubility in ethyl acetate and dichloromethane due to reduced molecular weight .
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine : Enhanced lipophilicity reduces aqueous solubility, complicating formulation for biological assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine primarily involves sequential halogenation of the pyrrolo[2,3-b]pyridine scaffold. The key steps are regioselective bromination at the 6-position and iodination at the 3-position.
Starting Material: Commercially available pyrrolo[2,3-b]pyridine derivatives serve as the core precursors.
Bromination: Typically, bromination at the 6-position is achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) at low temperatures (0–5°C) to ensure regioselectivity and minimize side reactions.
Iodination: Subsequent iodination at the 3-position is performed using iodine sources like iodine monochloride (ICl) or elemental iodine in the presence of copper(I) catalysts. Copper(I)-catalyzed halogenation promotes selective introduction of iodine at the desired position.
Catalysts and Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann-type reactions) are often employed to facilitate halogenation and functionalization steps. Typical catalysts include Pd(PPh₃)₄, with bases such as potassium carbonate (K₂CO₃) in solvents like tetrahydrofuran (THF) or DMF at moderate temperatures (50–80°C).
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Purification Techniques
Purification of halogenated pyrrolopyridines demands careful handling to avoid halogen displacement or dehalogenation.
Chromatography: Column chromatography on silica gel using hexane/ethyl acetate gradients is standard for initial purification. Neutral alumina can be used to prevent acid/base catalyzed degradation.
Recrystallization: Low-temperature recrystallization (e.g., −20°C) from solvents such as DMF/water mixtures helps achieve high purity (>95%) while preserving halogen substituents.
Analytical Characterization: Purity and structure confirmation employ ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) to resolve positional isomers and confirm halogen placement.
Challenges and Strategies in Regioselectivity
Electronic Effects: The electron-rich pyrrole ring favors iodination at the 3-position, while bromination occurs preferentially at the 6-position due to steric and electronic factors.
Directing Groups: Use of protecting groups (e.g., Boc or SEM on NH) or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity by modulating electronic density and steric environment.
Computational Tools: Density functional theory (DFT) calculations assist in predicting reactive sites and optimizing reaction conditions to minimize side products.
Industrial Production Considerations
Multi-step Synthesis: Industrial scale synthesis involves optimized multi-step routes starting from pyrrolo[2,3-b]pyridine precursors, incorporating halogenation, purification, and quality control.
Continuous Flow Reactors: Adoption of continuous flow technology improves reaction control, heat management, and scalability.
Advanced Purification: High-performance liquid chromatography (HPLC) and recrystallization protocols ensure batch-to-batch consistency and high purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | DMF | 0–5°C | Regioselective bromination at 6-position |
| Iodination | Iodine monochloride (ICl), Cu(I) catalyst | DMF or DCM | Room temperature to 50°C | Selective iodination at 3-position |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | THF/Water | 50–80°C | Optional for further functionalization |
| Purification | Silica gel chromatography, recrystallization | Hexane/EtOAc, DMF/Water | Ambient to −20°C | Avoid halogen displacement |
Research Findings and Optimization Insights
Yield Optimization: Strictly anhydrous conditions and inert atmosphere prevent side reactions and improve yields.
Halogen Stability: Low temperature and neutral purification media reduce dehalogenation risks.
Functionalization Potential: The presence of both bromine and iodine enables orthogonal cross-coupling reactions, facilitating diverse derivative synthesis.
Analytical Verification: X-ray photoelectron spectroscopy (XPS) confirms halogen retention post-purification.
Q & A
Q. What are the common synthetic routes for 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, and how is regioselectivity achieved?
Methodological Answer: The synthesis typically involves sequential halogenation of the pyrrolo[2,3-b]pyridine core. A general approach includes:
Core halogenation : Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to avoid over-substitution .
Iodination at the 3-position : Employing iodine monochloride (ICl) or CuI-mediated reactions in polar aprotic solvents (e.g., DMF, THF) .
Purification : Silica gel chromatography with optimized solvent gradients (e.g., heptane/ethyl acetate 8:2) to isolate intermediates .
Q. How is the structural integrity of this compound confirmed?
Methodological Answer: Structural validation relies on:
- NMR Spectroscopy : Distinct proton environments are identified (e.g., NH proton at δ 12.40 ppm, aromatic protons at δ 8.39–7.42 ppm in DMSO-d6) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ calcd. 352.89, observed 352.88) .
- X-ray Crystallography (if available): Resolves halogen positioning and ring planarity.
Q. What is the reactivity profile of the bromo and iodo substituents in cross-coupling reactions?
Methodological Answer: The iodo group is more reactive in Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) due to lower bond dissociation energy. Example protocols:
Q. Reactivity Comparison :
| Halogen | Reaction Type | Typical Yield (%) |
|---|---|---|
| Iodo | Suzuki | 85–95 |
| Bromo | Suzuki | 50–70 |
Advanced Research Questions
Q. How do steric and electronic effects influence substitution patterns in derivatives?
Methodological Answer:
- Steric Effects : Bulky substituents at the 3-position (iodo) hinder electrophilic substitution at adjacent positions.
- Electronic Effects : Electron-withdrawing halogens (Br, I) direct nucleophilic attacks to electron-rich positions (e.g., 5-position via resonance) .
Case Study : In Sonogashira reactions, the iodo group at 3-position facilitates selective coupling, leaving the bromo group intact for subsequent functionalization .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Methodological Answer:
Q. How to resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- Assay Variability : Compare kinase inhibition assays (e.g., ATP concentration, incubation time).
- Cellular Context : Use isogenic cell lines to isolate target-specific effects.
- Metabolic Stability : Assess derivatives in hepatocyte models to account for degradation .
Q. What analytical methods optimize purity assessment for halogenated intermediates?
Methodological Answer:
Q. How to investigate the mechanism of action using computational modeling?
Methodological Answer:
Q. What strategies improve pharmacokinetic properties of halogenated derivatives?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., amines) to reduce hydrophobicity (target LogP < 3).
- Metabolic Shielding : Replace labile protons with deuterium or fluorine .
Q. How to design experiments for halogen replacement (e.g., Br → CN) while retaining activity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
